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Compound of Interest

Compound Name: (1R)-(-)-10-Camphorsulfonic acid

Cat. No.: B1360234

For Researchers, Scientists, and Drug Development Professionals

(1R)-(-)-10-Camphorsulfonic acid, a chiral derivative of camphor, stands as a cornerstone in
the field of stereochemistry. Its unique structural features and strong acidic nature make it an
invaluable tool for the resolution of racemates and a powerful catalyst in asymmetric synthesis.
This guide provides a comprehensive overview of its structure, properties, and key
applications, tailored for professionals in the chemical and pharmaceutical sciences.

Core Structural and Chemical Properties

(1R)-(-)-10-Camphorsulfonic acid, systematically named [(1R,4S)-7,7-dimethyl-2-
oxobicyclo[2.2.1]heptan-1-yllmethanesulfonic acid, is a white, crystalline solid.[1] It is
characterized by its bicyclic camphor skeleton, which imparts a rigid and well-defined chiral
environment. The presence of the sulfonic acid group confers strong Brgnsted acidity, a key
feature for its utility in catalysis and diastereomeric salt formation.[2] The compound is
hygroscopic and stable under normal conditions but is incompatible with strong bases and
oxidizing agents.[1]

Physicochemical Data

The fundamental physicochemical properties of (1R)-(-)-10-Camphorsulfonic acid are
summarized below. These values are critical for its application in various experimental setups.
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Property Value References
CAS Number 35963-20-3

Molecular Formula C10H1604S

Molecular Weight 232.30 g/mol

Melting Point 198 °C (decomposes)

Appearance White to off-white crystalline

powder

Optical Rotation [a]2°/D

-21° (c=2 in H20)

Soluble in water. Slightly

soluble in glacial acetic acid

Solubility ]
and ethyl acetate. Insoluble in
ether.

pKa ~1.2

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of (1R)-(-)-10-

Camphorsulfonic acid. Below is a summary of its characteristic spectroscopic data.

1H NMR (DMSO-ds)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

10.48 S 1H -SOsH

3.04 d 1H CH2-SOsH

2.56-2.60 m 1H C4-H

2.25-2.31 m 1H C3-Ha

1.88-1.99 m 1H C3-He

1.04 S 3H C7-CHs

0.75 S 3H C7-CHs

Note: The spectrum shows other multiplets for the remaining camphor scaffold protons. The
provided assignments are for key protons.

13C NMR
Chemical Shift (ppm) Assighment
217.5 C2 (C=0)
58.5 Ci1
49.0 C10 (-CH2S0sH)
47.5 c7
43.0 C4
27.0 C5
25.0 C6
20.0 C8 (-CHs)
19.5 C9 (-CHs)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Functional Group Assignment
2960-2880 C-H stretch (alkane)

1740 C=0 stretch (ketone)

1230 & 1170 S=0 stretch (sulfonic acid)

1040 S-0 stretch (sulfonic acid)

Experimental Protocols
Synthesis of (1R)-(-)-10-Camphorsulfonic Acid

The standard procedure for the synthesis of camphorsulfonic acid involves the sulfonation of
camphor. To obtain the specific (1R)-(-) enantiomer, (1R)-(+)-camphor is used as the starting

material.
Materials:
e (1R)-(+)-Camphor

Concentrated Sulfuric Acid

Acetic Anhydride

Ether

Glacial Acetic Acid (for recrystallization, optional)
Procedure:

 In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping
funnel, place concentrated sulfuric acid and cool the flask in an ice-salt bath.

o Slowly add acetic anhydride to the cooled sulfuric acid with stirring, ensuring the temperature
does not exceed 20 °C.

e Once the addition is complete, add powdered (1R)-(+)-camphor to the mixture.
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» Continue stirring until the camphor is completely dissolved.

e Remove the cooling bath and allow the mixture to stand at room temperature for at least 36
hours, during which the product will crystallize.

o Collect the crystalline product by suction filtration and wash it thoroughly with cold ether to
remove any unreacted starting materials and acetic acid.

e Dry the product in a vacuum desiccator.

 For higher purity, the crude product can be recrystallized from glacial acetic acid.[3]

Chiral Resolution of a Racemic Amine: A General
Protocol

(1R)-(-)-10-Camphorsulfonic acid is widely used for the resolution of racemic bases,
particularly amines, through the formation of diastereomeric salts.

Materials:

Racemic amine

(1R)-(-)-10-Camphorsulfonic acid (0.5-1.0 equivalent)

A suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

A suitable base (e.g., NaOH, NaHCO:s) for liberation of the free amine

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

» Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask,
dissolve (1R)-(-)-10-Camphorsulfonic acid in the same solvent, using gentle heating if
necessary.

o Slowly add the acid solution to the amine solution with stirring.
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» Crystallization: Allow the resulting solution to cool to room temperature, and then let it stand
to allow for the crystallization of one of the diastereomeric salts. The choice of solvent is
crucial here, as it will determine the differential solubility of the two diastereomeric salts.

« |solation: Collect the crystals by vacuum filtration and wash them with a small amount of the
cold solvent. The filtrate contains the other diastereomeric salt.

 Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in a
mixture of water and an organic extraction solvent.

e Add a base (e.g., 2M NaOH) dropwise with stirring until the aqueous layer is basic. This will
neutralize the camphorsulfonic acid and liberate the free amine.

o Separate the organic layer, and extract the agueous layer with the organic solvent.

» Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.qg.,
NazS0a4), and remove the solvent under reduced pressure to obtain the enantiomerically
enriched amine.

e The enantiomeric excess (ee) of the resolved amine should be determined by a suitable
analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Visualized Workflows and Mechanisms
Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic
amine using (1R)-(-)-10-Camphorsulfonic acid.
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4 Salt Formation & Crystallization

Racemic Amine (1R)-(-)-10-Camphorsulfonic Acid
(R-Amine + S-Amine) (CSA)

Diastereomeric Salt Mixture
(R-Amine-CSA + S-Amine-CSA)

Ky

Separation & Liberation

[Solld Diastereomeric Salt ‘ I Filtrate

(e.g., R-Amine- CSA) (Contalns S-Amine-CSA)

) )

Enantiomerically Enriched Enantiomerically Enriched
R-Amine S-Amine

Click to download full resolution via product page

Caption: Workflow for chiral resolution of amines via diastereomeric salt formation.
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Catalytic Cycle in Asymmetric Synthesis

As a strong chiral Brgnsted acid, (1R)-(-)-10-Camphorsulfonic acid can catalyze a variety of
enantioselective reactions. The general mechanism involves the protonation of a substrate to
form a chiral ion pair, which then reacts in a stereocontrolled manner. The diagram below
illustrates a generic catalytic cycle for a reaction such as a Diels-Alder or Michael addition.

Prochiral Substrate
(1R)-(-)-10-CSA (Catalyst) ( (e.g., Enone) )
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Caption: Generalized catalytic cycle for a Brgnsted acid-catalyzed asymmetric reaction.

Conclusion
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(1R)-(-)-10-Camphorsulfonic acid is a versatile and indispensable reagent in modern organic
chemistry. Its well-defined chiral structure, combined with its strong acidity, provides a powerful
platform for the separation of enantiomers and the catalysis of asymmetric transformations. A
thorough understanding of its properties and reactivity, as outlined in this guide, is essential for
its effective application in research, development, and manufacturing within the pharmaceutical
and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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